5-Fluoro-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile
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Overview
Description
5-Fluoro-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a fluorine atom, an oxo group, and a carbonitrile group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The initial step involves the construction of the naphthyridine core through cyclization reactions. This can be achieved using a combination of pyridine derivatives and appropriate reagents under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination reactions. Reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose.
Oxidation and Nitrile Formation: The oxo group and the carbonitrile group are introduced through oxidation and nitrile formation reactions, respectively. Oxidizing agents like potassium permanganate or chromium trioxide can be employed, while nitrile formation can be achieved using cyanogen bromide or similar reagents.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often utilized to achieve efficient and reproducible production.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
5-Fluoro-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5-Fluoro-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: A parent compound with a similar core structure but lacking the fluorine, oxo, and nitrile groups.
1,6-Naphthyridine: Another isomer with different positioning of nitrogen atoms in the ring.
Quinolines: Compounds with a similar fused ring system but with different functional groups.
Uniqueness
5-Fluoro-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile is unique due to the presence of the fluorine atom, oxo group, and carbonitrile group. These functional groups impart distinct chemical reactivity and biological activity, making the compound valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C9H4FN3O |
---|---|
Molecular Weight |
189.15 g/mol |
IUPAC Name |
5-fluoro-8-oxo-7H-1,7-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C9H4FN3O/c10-7-4-13-9(14)8-6(7)1-5(2-11)3-12-8/h1,3-4H,(H,13,14) |
InChI Key |
FFVPAMCMBIVOCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CNC2=O)F)C#N |
Origin of Product |
United States |
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